Fexarine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-3-[3-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO5/c1-35-30(33)17-12-22-6-5-9-27(18-22)32(31(34)25-7-3-2-4-8-25)20-23-10-13-24(14-11-23)26-15-16-28-29(19-26)37-21-36-28/h5-6,9-19,25H,2-4,7-8,20-21H2,1H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSMMANSTJCCLG-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fexaramine: An In-depth Technical Guide to its Core Mechanism of Action as an Intestine-Specific FXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine (B1672613) is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. A key characteristic of fexaramine is its intestine-restricted mechanism of action when administered orally, which minimizes systemic exposure and potential side effects. This document provides a comprehensive technical overview of fexaramine's mechanism of action, detailing its molecular interactions, downstream signaling cascades, and effects on gene expression. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support further research and drug development efforts in the field of metabolic diseases.

Introduction

The Farnesoid X Receptor (FXR) has emerged as a significant therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1] FXR is highly expressed in the liver and intestine, where it functions as an endogenous sensor for bile acids.[1] Upon activation, FXR orchestrates a complex transcriptional network that governs bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

Fexaramine is a synthetic FXR agonist that was developed to have high affinity and selectivity for FXR.[2] Notably, fexaramine exhibits limited systemic absorption when administered orally, leading to a targeted activation of FXR primarily within the intestine.[1] This gut-restricted action has positioned fexaramine as a promising therapeutic candidate, potentially offering the metabolic benefits of FXR activation while avoiding the adverse effects associated with systemic FXR agonists.

Molecular Mechanism of Action

Fexaramine exerts its effects by binding to and activating the Farnesoid X Receptor. As a nuclear receptor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The binding of fexaramine to the ligand-binding domain of FXR induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which are essential for the initiation of gene transcription.[2] The crystal structure of fexaramine bound to the FXR ligand-binding domain has been resolved, providing detailed insights into the molecular interactions that drive its agonist activity.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of fexaramine with FXR and its downstream effects.

Table 1: In Vitro Activity of Fexaramine

| Parameter | Value | Assay Type | Reference |

| EC50 | 25 nM | Cell-based Reporter Assay | [2][3][4][5] |

| EC50 | 255 nM | FRET-based Coactivator (SRC-1) Recruitment Assay | [6] |

| Affinity vs. Natural Ligands | 100-fold greater than natural compounds | Not specified | [1][2] |

Table 2: Comparative Potency of FXR Agonists

| Compound | EC50 (Cell-based Reporter Assay) | Reference |

| Fexaramine | 25 nM | [2][3] |

| GW4064 | 80 nM | [2][3] |

| Chenodeoxycholic acid (CDCA) | ~50 µM | [2] |

Table 3: Effect of Fexaramine on Target Gene Expression

| Gene | Tissue/Cell Line | Treatment Conditions | Fold Induction | Reference |

| I-BABP | Intestinal Cells | Dose-dependent (up to 1 µM) | 28-fold (at 1 µM) | [2] |

| SHP | HuTu-80 (duodenal cells) | 50 µM for 24h | 2.1-fold | [7] |

| PLTP | HEPG2 (liver cells) | Dose-dependent | ~2- to 3-fold | [2] |

| MRP-2 | HEPG2 (liver cells) | Dose-dependent | ~2- to 3-fold | [2] |

Signaling Pathways

The intestine-restricted activation of FXR by fexaramine initiates a unique signaling cascade with systemic metabolic benefits.

Intestinal FXR Activation and FGF15/19 Signaling

Upon oral administration, fexaramine activates FXR in the enterocytes of the small intestine. This leads to the robust induction of Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog FGF19.[1] FGF15/19 is then secreted into the portal circulation and travels to the liver. In the liver, FGF15/19 binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This enterohepatic signaling pathway is a primary mechanism by which fexaramine regulates bile acid homeostasis.

Crosstalk with Gut Microbiota and TGR5 Signaling

Recent studies have revealed a novel mechanism involving the interplay between fexaramine, the gut microbiota, and the G-protein coupled bile acid receptor 1 (TGR5). Fexaramine treatment has been shown to modulate the composition of the gut microbiota, leading to an increase in secondary bile acids that are potent TGR5 agonists. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that improves glucose tolerance and insulin (B600854) sensitivity.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of fexaramine.

Cell-Based Reporter Gene Assay

This assay is used to determine the potency (EC50) of fexaramine in activating FXR-mediated transcription.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) that does not endogenously express FXR.

-

Plasmids:

-

An expression vector for full-length human or rodent FXR.

-

An expression vector for RXR.

-

A reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase).

-

A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization.

-

-

Procedure:

-

Co-transfect the cells with the FXR, RXR, FXRE-reporter, and normalization plasmids.

-

After an appropriate incubation period (e.g., 24 hours), treat the cells with a serial dilution of fexaramine or a vehicle control.

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure the activity of both the primary (e.g., firefly luciferase) and normalization (e.g., Renilla luciferase) reporters using a luminometer.

-

-

Data Analysis:

-

Normalize the primary reporter activity to the normalization reporter activity for each well.

-

Plot the normalized reporter activity against the logarithm of the fexaramine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if fexaramine induces the binding of FXR to the promoter regions of its target genes in vivo or in cultured cells.

-

Materials:

-

Cells or tissues treated with fexaramine or vehicle control.

-

Formaldehyde for cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific to FXR.

-

Control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

Reagents for DNA purification.

-

Primers for qPCR targeting a known FXRE and a negative control region.

-

-

Procedure:

-

Cross-link proteins to DNA in fexaramine-treated and control samples using formaldehyde.

-

Lyse the cells/tissues and shear the chromatin into small fragments (200-1000 bp).

-

Pre-clear the chromatin with Protein A/G beads.

-

Immunoprecipitate the chromatin with an anti-FXR antibody or control IgG overnight.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

-

Data Analysis:

-

Quantify the amount of target DNA in the FXR-IP and IgG-IP samples using qPCR with primers specific to the FXRE of a target gene.

-

Calculate the enrichment of the target region in the FXR-IP sample relative to the IgG control and input chromatin.

-

Conclusion

Fexaramine represents a novel approach to FXR-based therapeutics by leveraging an intestine-restricted mechanism of action. Its ability to potently and selectively activate intestinal FXR triggers a cascade of downstream signaling events, most notably the induction of FGF15/19, which leads to systemic improvements in metabolism. The interplay with the gut microbiota and TGR5 signaling further highlights the intricate and beneficial pathways modulated by this compound. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of fexaramine and other gut-targeted FXR agonists for the treatment of metabolic diseases. Further research is warranted to fully elucidate the complete spectrum of its molecular actions and to translate these promising preclinical findings into clinical applications.

References

- 1. Fexaramine - Wikipedia [en.wikipedia.org]

- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PMC [pmc.ncbi.nlm.nih.gov]

Fexaramine vs. Fexarine: A Technical Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Differences Between Two Potent Farnesoid X Receptor Agonists

For researchers and scientists in the field of metabolic diseases and drug development, the farnesoid X receptor (FXR) has emerged as a promising therapeutic target. Among the numerous synthetic FXR agonists, Fexaramine and its close analog, Fexarine, have garnered significant attention. This technical guide provides a comprehensive analysis of the key distinctions between these two compounds, focusing on their mechanism of action, quantitative biological data, and the experimental methodologies used for their characterization.

Core Introduction: Fexaramine and this compound as FXR Agonists

Fexaramine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys.[1] Its activation plays a crucial role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses. Fexaramine was identified through the screening of a chemical library and has been extensively studied for its potential in treating metabolic disorders such as obesity and type 2 diabetes.[1] A key characteristic of Fexaramine is its predominantly gut-restricted action, which minimizes systemic side effects.[2]

This compound is a derivative of Fexaramine, developed during the same optimization studies.[3] It shares a very similar chemical scaffold with Fexaramine and also functions as a potent FXR agonist. While less extensively studied than Fexaramine, the available data allows for a comparative analysis of their biochemical and potential therapeutic properties.

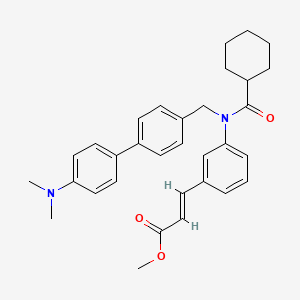

Chemical Structure and Physicochemical Properties

The structural difference between Fexaramine and this compound is subtle, yet it can influence their pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical and Physical Properties of Fexaramine and this compound

| Property | Fexaramine | This compound |

| IUPAC Name | Methyl (E)-3-(3-((cyclohexanecarbonyl)((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate | Methyl (E)-3-(3-((cyclohexanecarbonyl)((4'-(methylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)propenoate |

| Molecular Formula | C₃₂H₃₆N₂O₃ | C₃₂H₃₆N₂O₃ |

| Molecular Weight | 496.65 g/mol | 496.65 g/mol |

| Chemical Structure |  |

Mechanism of Action and Signaling Pathway

Both Fexaramine and this compound exert their effects by binding to and activating FXR. This activation leads to a cascade of downstream signaling events, primarily through the induction of the expression of specific target genes.

Upon oral administration, Fexaramine primarily acts on FXR in the intestinal epithelial cells.[2] This localized activation triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) into the bloodstream. FGF15/19 then travels to the liver, where it acts on hepatocytes to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is central to the metabolic benefits observed with Fexaramine treatment.

While direct evidence for this compound's signaling is less abundant, its structural similarity and potent FXR agonism strongly suggest that it operates through the same fundamental pathway.

Quantitative Data: Potency and Selectivity

The potency of Fexaramine and this compound as FXR agonists has been quantified using in vitro cell-based reporter assays.

Table 2: In Vitro Potency of Fexaramine and this compound on FXR

| Compound | EC₅₀ (nM) for FXR Activation | Reference |

| Fexaramine | 25 | [4] |

| This compound | 36 | [3] |

| GW4064 (Reference Agonist) | ~90 | [5] |

Both Fexaramine and this compound are highly potent FXR agonists, with EC₅₀ values in the low nanomolar range, and are more potent than the well-characterized FXR agonist GW4064.[3][4][5]

In terms of selectivity, studies have shown that Fexaramine does not activate other nuclear receptors such as LXR, PPARs, RXR, or PXR, highlighting its specificity for FXR.[4] this compound is also reported to be a selective FXR agonist.[3]

Experimental Protocols

The characterization of Fexaramine and this compound has relied on a variety of in vitro and in vivo experimental techniques.

Cell-Based Reporter Gene Assay for FXR Activation

This assay is fundamental to determining the potency of FXR agonists.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Transfection: Cells are co-transfected with expression vectors for human FXR and its heterodimer partner Retinoid X Receptor (RXR), along with a luciferase reporter plasmid containing multiple copies of an FXR response element upstream of the luciferase gene.

-

Treatment: After 24 hours, the cells are treated with various concentrations of Fexaramine, this compound, or a reference agonist.

-

Incubation: The cells are incubated for an additional 24-48 hours to allow for gene transcription and protein expression.

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of FXR activation.

-

Data Analysis: The dose-response curves are plotted, and the EC₅₀ values are calculated.

Northern Blot Analysis of FXR Target Gene Expression

This technique is used to confirm the induction of endogenous FXR target genes.

Methodology:

-

Cell Culture and Treatment: A relevant cell line, such as the human hepatoma cell line HepG2, is treated with the test compounds.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

Gel Electrophoresis: The RNA is separated by size on an agarose (B213101) gel.

-

Blotting: The separated RNA is transferred to a nylon membrane.

-

Hybridization: The membrane is incubated with a labeled DNA probe specific for an FXR target gene, such as Small Heterodimer Partner (SHP) or Bile Salt Export Pump (BSEP).

-

Detection: The signal from the hybridized probe is detected, indicating the level of mRNA expression.

Pharmacokinetics and In Vivo Efficacy

A significant distinction between Fexaramine and this compound may lie in their pharmacokinetic profiles. Fexaramine has been specifically designed and demonstrated to be poorly absorbed into the systemic circulation, thereby confining its action to the gut.[2] This "gut-restricted" property is advantageous as it is expected to reduce the potential for off-target effects in other organs.

While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, its structural similarity to Fexaramine suggests it may also have limited systemic exposure, though this would need to be experimentally verified.

In vivo studies in mice have shown that oral administration of Fexaramine leads to:

-

Increased intestinal FGF15 expression.[1]

-

Improved glucose tolerance and insulin (B600854) sensitivity.

-

Reduced body weight gain and fat mass.

-

Induction of white adipose tissue browning.

Comparable in vivo efficacy data for this compound is not as extensively reported.

Synthesis

Fexaramine and this compound were developed through a library-based synthesis approach. The general synthetic scheme involves the coupling of three key building blocks.

The specific, detailed synthesis protocol for this compound is not explicitly outlined in the primary literature but would follow a similar multi-step organic synthesis pathway as Fexaramine.

Conclusion

Fexaramine and this compound are both highly potent and selective non-steroidal FXR agonists with very similar chemical structures and in vitro potencies. The primary differentiating factor, based on current knowledge, is the well-documented gut-restricted pharmacokinetic profile of Fexaramine, which positions it as a promising therapeutic candidate with a potentially favorable safety profile for the treatment of metabolic diseases. While this compound is a potent FXR agonist in its own right, further in-depth studies on its pharmacokinetics, in vivo efficacy, and safety are required to fully delineate its therapeutic potential in comparison to Fexaramine. For drug development professionals, the subtle structural modifications between these two molecules underscore the critical importance of pharmacokinetic profiling in optimizing drug candidates for targeted therapeutic action.

References

- 1. Fexaramine - Wikipedia [en.wikipedia.org]

- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 5. mdpi.com [mdpi.com]

Gut-restricted FXR activation by Fexarine

An In-depth Technical Guide to Gut-Restricted Farnesoid X Receptor (FXR) Activation by Fexaramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a primary sensor for bile acids.[1][2] A key characteristic of Fexaramine is its gut-restricted activity; when administered orally, it is poorly absorbed into systemic circulation, localizing its effects primarily to the intestines.[3][4] This tissue-specific activation mimics the natural postprandial signaling cascade, where bile acids released into the gut activate intestinal FXR.[5] Research in preclinical models has demonstrated that this targeted activation triggers a signaling network, primarily through Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19), leading to significant metabolic benefits. These include reduced weight gain, improved glucose homeostasis, and the browning of white adipose tissue, without the systemic side effects associated with non-restricted FXR agonists.[5][6] This document provides a detailed overview of Fexaramine's mechanism of action, a summary of key experimental data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism of Action: Intestinal FXR Signaling

Fexaramine exerts its effects by binding to and activating FXR, a ligand-activated transcription factor highly expressed in enterocytes of the small intestine.[7][8] Unlike endogenous bile acids, Fexaramine has a high affinity for FXR, approximately 100-fold greater than natural compounds.[1][9] Its oral administration and limited systemic absorption make it a powerful tool for dissecting the specific role of intestinal FXR signaling.[5]

The primary pathway initiated by Fexaramine is the induction of FGF15.[1][6]

-

FXR Activation in Enterocytes : Orally administered Fexaramine binds to FXR in the nuclei of intestinal epithelial cells.[5]

-

FGF15 Gene Transcription : The activated FXR, typically as a heterodimer with the Retinoid X Receptor (RXR), binds to FXR response elements in the promoter region of the Fgf15 gene, robustly inducing its transcription and subsequent secretion from the enterocyte into the portal circulation.[8][10]

-

Hepatic Signaling : FGF15 travels to the liver and binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[7][10]

-

Suppression of Bile Acid Synthesis : Activation of the FGFR4 complex initiates a downstream signaling cascade (including the JNK pathway) that suppresses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in bile acid synthesis from cholesterol.[7][10]

This gut-liver axis is the central mechanism by which Fexaramine regulates bile acid homeostasis.

Caption: Fexaramine's core FXR-FGF15 signaling pathway from gut to liver.

Beyond the primary FGF15 axis, Fexaramine-induced FXR activation initiates broader metabolic improvements through interconnected pathways. These include modulation of the gut microbiome, activation of Takeda G protein-coupled receptor 5 (TGR5), and subsequent glucagon-like peptide-1 (GLP-1) secretion.[3][11] This integrated network contributes to enhanced insulin (B600854) sensitivity, thermogenesis, and the browning of white adipose tissue (WAT).[3][8]

Caption: Integrated metabolic effects of gut-restricted FXR activation.

Key Experimental Findings: Quantitative Data

Studies in diet-induced obese (DIO) mouse models have consistently shown the therapeutic potential of Fexaramine. The data below are compiled from representative studies to illustrate these effects.

Table 1: Metabolic Effects of Oral Fexaramine in High-Fat Diet-Fed Mice

| Parameter | Control (Vehicle) | Fexaramine Treated | Outcome | Citation(s) |

|---|---|---|---|---|

| Body Weight | Weight gain continues | Weight gain halted or reversed | Prevents diet-induced obesity | [4][12] |

| Fat Mass | Increased | Significantly reduced | Loss of adipose tissue | [5] |

| Food Intake | Normal for HFD | No significant change | Effects are independent of appetite | [5] |

| Core Body Temp. | Baseline | Increased by ~1.5°C | Increased thermogenesis | [5][12] |

| Glucose Tolerance | Impaired | Significantly improved | Enhanced glucose disposal | [5][13] |

| Insulin Sensitivity | Insulin resistant | Improved | Reversal of insulin resistance | [3][5] |

| Serum Cholesterol | Elevated | Lowered | Improved lipid profile | [4] |

| Adipose Tissue | White Adipose Tissue (WAT) | Conversion of WAT to "beige" fat | Increased energy expenditure |[4][14] |

Table 2: Fexaramine-Induced Changes in Intestinal and Hepatic Gene Expression

| Gene | Tissue | Regulation by Fexaramine | Function | Citation(s) |

|---|---|---|---|---|

| FGF15 | Ileum | Strongly Induced | Gut-hormone, signals to liver to suppress BA synthesis | [1][6][11] |

| SHP | Ileum | Induced | Nuclear receptor, transcriptional repressor | [9][11] |

| TGR5 | Ileum | Induced | Bile acid receptor, involved in GLP-1 secretion | [11] |

| Occludin/Muc2 | Ileum | Increased | Strengthens gut barrier integrity | [5] |

| CYP7A1 | Liver | Suppressed (Indirectly) | Rate-limiting enzyme in bile acid synthesis | [10][15] |

| Hepatic FXR Targets | Liver | No significant change | Demonstrates gut-restricted action |[5][6] |

Detailed Experimental Protocols

The following section describes a generalized methodology for evaluating the effects of Fexaramine in a preclinical model of diet-induced obesity, based on published studies.[11][13][16]

Objective: To assess the impact of gut-restricted FXR activation by Fexaramine on metabolic parameters and gene expression in mice with diet-induced obesity.

1. Animal Model and Diet:

-

Species/Strain: C57BL/6J male mice, 3 months old.

-

Acclimatization: Mice are housed under standard conditions (12-h light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week.

-

Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), with 45-60% of calories derived from fat, for 12 weeks to induce obesity, glucose intolerance, and insulin resistance. A control group is maintained on a standard chow diet (C), with ~10% of calories from fat.

2. Fexaramine Formulation and Administration:

-

Compound: Fexaramine.

-

Vehicle: Fexaramine is dissolved in Dimethyl sulfoxide (B87167) (DMSO) and then diluted with Phosphate-Buffered Saline (PBS) to a final concentration of 0.2% DMSO.[11][16]

-

Route of Administration: Oral gavage. This route is critical to ensure the gut-restricted action of the compound.

-

Dosing Schedule: Once daily for a period of 3 to 5 weeks.[4][13]

3. Experimental Groups (Example):

-

Group 1 (C + Vehicle): Control diet + daily oral gavage of vehicle.

-

Group 2 (C + FEX): Control diet + daily oral gavage of Fexaramine.

-

Group 3 (HF + Vehicle): High-fat diet + daily oral gavage of vehicle.

-

Group 4 (HF + FEX): High-fat diet + daily oral gavage of Fexaramine.

4. Endpoint Analysis:

-

Metabolic Phenotyping:

-

Body weight and food intake are monitored regularly.

-

Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose homeostasis.

-

Body composition (fat and lean mass) is analyzed by NMR or DEXA scan.

-

-

Gene Expression Analysis:

-

At the end of the study, tissues (ileum, liver, adipose tissue) are harvested.

-

Total RNA is isolated, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes (e.g., Fgf15, Shp, Tgr5, Cyp7a1, Ucp1).

-

-

Biochemical Analysis:

-

Blood is collected for measurement of serum lipids (cholesterol, triglycerides) and incretins (GLP-1).

-

Caption: A typical experimental workflow for in vivo Fexaramine studies.

Conclusion and Future Directions

Fexaramine represents a promising therapeutic strategy that leverages the tissue-specific activation of FXR to achieve potent metabolic benefits while minimizing systemic exposure.[3][5] By activating FXR exclusively in the gut, Fexaramine initiates a cascade of signaling events that improve glucose and lipid homeostasis, increase energy expenditure, and reduce obesity in preclinical models.[3][14] The mechanism, centered on the induction of FGF15 and modulation of gut-based signaling pathways like TGR5/GLP-1, highlights the intestine's critical role as a metabolic signaling hub.[8][11]

While no human clinical trials for Fexaramine have been announced, the concept of a gut-restricted FXR agonist has advanced, with derivatives and similar compounds entering clinical development for conditions like non-alcoholic steatohepatitis (NASH).[1][17] Future research will be crucial to translate these findings to human metabolic diseases and to fully elucidate the complex interplay between intestinal FXR activation, the gut microbiome, and systemic metabolic health.

References

- 1. Fexaramine - Wikipedia [en.wikipedia.org]

- 2. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]

- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal FXR agonism promotes ad ... | Article | H1 Connect [archive.connect.h1.co]

- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]

- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fexaramine - LKT Labs [lktlabs.com]

- 15. A novel intestinal-restricted FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of LH10, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Fexaramine in the Intestine: A Technical Guide

Abstract

Fexaramine, a non-steroidal, intestine-restricted agonist of the Farnesoid X Receptor (FXR), has emerged as a significant pharmacological tool for elucidating the intricate signaling networks within the gut. Its limited systemic absorption makes it an ideal candidate for studying the localized effects of FXR activation in the intestine. This technical guide provides an in-depth overview of the known downstream targets of Fexaramine, detailing the molecular pathways it modulates and the subsequent physiological responses. We present a compilation of quantitative data from key studies, outline detailed experimental protocols for investigating Fexaramine's effects, and provide visual representations of the core signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of intestinal physiology, metabolic diseases, and nuclear receptor signaling.

Introduction

The Farnesoid X Receptor (FXR) is a nuclear bile acid receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Expressed abundantly in the liver and intestine, FXR acts as a central node in the enterohepatic circulation, sensing bile acid levels and initiating transcriptional responses to maintain metabolic equilibrium.[1][3] Fexaramine was developed as a potent, non-steroidal agonist of FXR with high selectivity.[4] A key characteristic of Fexaramine is its restricted intestinal activity due to poor systemic absorption when administered orally, which minimizes off-target effects in other organs like the liver.[3][5] This property has made Fexaramine an invaluable tool for dissecting the specific roles of intestinal FXR activation.

This guide will explore the multifaceted downstream consequences of Fexaramine's interaction with intestinal FXR, including the regulation of target gene expression, modulation of the gut microbiota, and the initiation of inter-organ signaling cascades.

Core Signaling Pathways Activated by Fexaramine in the Intestine

Fexaramine's primary mechanism of action is the direct binding to and activation of FXR in the enterocytes of the small intestine. This activation initiates a cascade of signaling events, the most critical of which are the induction of Fibroblast Growth Factor 15 (FGF15; the human ortholog is FGF19) and the modulation of local bile acid-sensitive pathways.

The FXR-FGF15 Axis

Upon activation by Fexaramine, intestinal FXR directly binds to FXR response elements (FXREs) in the promoter regions of its target genes. A primary and well-established downstream target is Fgf15.[1][5] The induced FGF15 is secreted from enterocytes into the portal circulation, travels to the liver, and binds to its receptor, FGFR4. This binding event in the liver initiates a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis.[1][6] This gut-liver signaling axis is a crucial negative feedback loop for maintaining bile acid homeostasis.

Gut Microbiota and TGR5 Signaling

Recent studies have revealed a fascinating interplay between intestinal FXR activation by Fexaramine, the gut microbiota, and another bile acid receptor, the G-protein coupled bile acid receptor 1 (TGR5).[7][8] Fexaramine treatment has been shown to alter the composition of the gut microbiota, leading to an increase in bacteria such as Acetatifactor and Bacteroides.[7] These bacteria are involved in the conversion of primary bile acids to secondary bile acids, including lithocholic acid (LCA). LCA is a potent agonist for TGR5, which is co-expressed with FXR in enteroendocrine L-cells.[7] Activation of TGR5 by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with beneficial effects on glucose metabolism and insulin (B600854) sensitivity.[7][8]

Quantitative Data on Fexaramine's Downstream Effects

The following tables summarize the quantitative effects of Fexaramine on key downstream targets as reported in the literature.

Table 1: Effect of Fexaramine on Intestinal Gene Expression

| Gene | Fold Change (Fexaramine vs. Control) | Animal Model | Duration of Treatment | Reference |

| Fgf15 | ~2.5-fold increase | C57BL/6J mice | 5 days | [5] |

| Shp | Significant increase | C57BL/6J mice | 5 days | [5] |

| Ostα | Significant increase | C57BL/6J mice | Not Specified | [7] |

| Ostβ | Significant increase | C57BL/6J mice | Not Specified | [7] |

| Tgr5 | Significant increase | C57BL/6J mice | Not Specified | [7] |

| Fabp6 | Not induced in liver/kidney | C57BL/6J mice | 5 days | [5] |

| Cyp7a1 (hepatic) | Suppressed | C57BL/6J mice | 5 days | [5] |

Table 2: Metabolic and Hormonal Changes Induced by Fexaramine

| Parameter | Change | Animal Model | Duration of Treatment | Reference |

| Plasma FGF15 | Increased | C57BL/6J mice | Chronic ethanol (B145695) feeding + Fexaramine | [7] |

| Serum GLP-1 | Stimulated secretion | C57BL/6J mice | Single oral gavage | [7] |

| Serum FGF21 | Significantly increased | C57BL/6J mice | Not Specified | [7] |

| Gallbladder Taurolithocholic Acid (TLCA) | ~1,000-fold increase | C57BL/6J mice | Not Specified | [7] |

| Oral Glucose Tolerance | Significantly improved | C57BL/6J mice | Not Specified | [7] |

| Body Weight (diet-induced obesity) | Reduced gain | C57BL/6J mice | 5 days | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of Fexaramine. These protocols are synthesized from best practices and available information from relevant studies.

Animal Models and Fexaramine Administration

-

Animal Model: Male C57BL/6J mice, 8-12 weeks of age, are commonly used.[5][9] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., high-fat diet studies).[9]

-

Fexaramine Administration: Fexaramine is typically administered by oral gavage. A common dosage is 100 mg/kg body weight, once daily.[5] Fexaramine can be suspended in a vehicle such as corn oil or a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween-80.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the relative expression of Fexaramine target genes in the intestine.

-

Tissue Collection and RNA Isolation:

-

Euthanize mice and collect the ileum.

-

Flush the ileal segment with cold phosphate-buffered saline (PBS).

-

Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA using a standard TRIzol-chloroform extraction method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

The reaction is typically performed at 37°C for 60 minutes, followed by an inactivation step at 95°C for 5 minutes.

-

-

qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., Fgf15, Shp), and a SYBR Green master mix.

-

Perform the qPCR on a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

-

Include a melt curve analysis to ensure primer specificity.

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh, Actb).

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol provides a general workflow for analyzing changes in the gut microbiota following Fexaramine treatment.

-

Sample Collection:

-

Collect fresh fecal samples from mice before and after the treatment period.

-

Immediately freeze samples at -80°C to preserve microbial DNA.

-

-

DNA Extraction:

-

Extract microbial DNA from fecal samples using a commercial kit designed for stool samples (e.g., QIAamp PowerFecal DNA Kit, Qiagen), which includes steps for mechanical and chemical lysis of bacterial cells.

-

-

PCR Amplification of 16S rRNA Gene:

-

Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.[10]

-

The primers should be barcoded to allow for multiplexing of samples in a single sequencing run.

-

Perform PCR with a high-fidelity polymerase.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products.

-

Quantify the purified amplicons and pool them in equimolar concentrations.

-

Perform sequencing on a high-throughput platform such as Illumina MiSeq or HiSeq.

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads: demultiplex, quality filter, and trim reads.

-

Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

-

Identify differentially abundant taxa between the Fexaramine-treated and control groups.

-

Measurement of GLP-1 Secretion

This protocol describes an in vivo method to measure GLP-1 secretion in response to Fexaramine.

-

Animal Preparation:

-

Fast mice overnight (approximately 16 hours) but allow free access to water.

-

-

Fexaramine and Glucose Administration:

-

Administer Fexaramine (e.g., 100 mg/kg) or vehicle via oral gavage.

-

After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage to stimulate incretin release.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein) at baseline (before Fexaramine) and at various time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Collect blood into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., P800 tubes) to prevent GLP-1 degradation.

-

-

GLP-1 Measurement:

-

Centrifuge the blood samples to separate plasma.

-

Measure active GLP-1 concentrations in the plasma using a commercial ELISA kit (e.g., from Millipore or Meso Scale Discovery) according to the manufacturer's instructions.[11]

-

Conclusion

Fexaramine has proven to be a powerful tool for investigating the downstream targets of intestinal FXR activation. Its localized action has been instrumental in delineating the complex signaling networks that originate in the gut and extend to other metabolic organs. The primary downstream effects of Fexaramine include the induction of the FXR-FGF15 axis, modulation of the gut microbiota, and subsequent activation of TGR5/GLP-1 signaling. These pathways collectively contribute to improved metabolic homeostasis, highlighting the potential of targeting intestinal FXR for the treatment of metabolic diseases. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic and physiological implications of Fexaramine and intestinal FXR signaling.

References

- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Genome-wide tissue-specific farnesoid X receptor binding in mouse liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mesoscale.com [mesoscale.com]

Fexaramine's Impact on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine (B1672613), a non-systemic, intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for metabolic diseases. Its mechanism of action is intricately linked to the modulation of the gut microbiota and subsequent effects on bile acid metabolism and host signaling pathways. This technical guide provides an in-depth overview of the current understanding of fexaramine's impact on the gut microbiota, detailing the quantitative changes in microbial composition, the experimental protocols used to elucidate these effects, and the key signaling pathways involved.

Introduction

The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Fexaramine activates FXR specifically in the intestinal tract, minimizing systemic exposure and potential side effects. This localized activation triggers a cascade of events that reshapes the gut microbial landscape, leading to improved metabolic outcomes. This guide will explore the specifics of these changes and the methodologies employed in their discovery.

Quantitative Impact of Fexaramine on Gut Microbiota Composition

Fexaramine administration leads to significant and reproducible changes in the composition of the gut microbiota. These alterations have been primarily documented in preclinical studies using high-fat diet-induced obese mouse models. The key quantitative changes are summarized below.

Table 1: Fexaramine-Induced Changes in Gut Microbiota at the Phylum Level

| Phylum | Direction of Change | Fold Change (Approx.) | p-value | Study Reference |

| Firmicutes | Decrease | 1.5 - 2.0 | < 0.05 | [1] |

| Bacteroidetes | Increase | 1.5 - 2.0 | < 0.05 | [1] |

| Ratio | ||||

| Firmicutes/Bacteroidetes | Decrease | 2.0 - 3.0 | < 0.05 | [1] |

Table 2: Fexaramine-Induced Changes in Gut Microbiota at the Genus and Species Level

| Genus/Species | Direction of Change | Fold Change (Approx.) | p-value | Key Function | Study Reference |

| Acetatifactor | Increase | 2.0 - 3.0 | < 0.05 | Lithocholic Acid Production | [2][3] |

| Bacteroides | Increase | 1.5 - 2.5 | < 0.05 | Lithocholic Acid Production | [2][3] |

| Lactobacillus sp. | Increase | 1.5 - 2.0 | < 0.05 | SCFA Production | [1] |

| Prevotella sp. | Increase | 1.5 - 2.0 | < 0.05 | SCFA Production | [1] |

| Escherichia coli | Decrease | 2.0 - 3.0 | < 0.05 | Pro-inflammatory | [1] |

Experimental Protocols

The following protocols provide a detailed overview of the key experiments used to characterize the effects of fexaramine on the gut microbiota.

Animal Model and Fexaramine Administration

-

Animal Model: Male C57BL/6J mice are typically used. To induce obesity and metabolic syndrome, mice are fed a high-fat diet (HFD; 60% kcal from fat) for a period of 8-12 weeks.

-

Fexaramine Formulation: Fexaramine is suspended in a vehicle such as 0.5% carboxymethylcellulose or a solution of DMSO and PBS.

-

Administration: Fexaramine is administered daily via oral gavage at a dosage of 50-100 mg/kg body weight for a period of 4-8 weeks. Control groups receive the vehicle alone.

Gut Microbiota Analysis via 16S rRNA Sequencing

-

Sample Collection: Fecal samples are collected from mice at baseline and at the end of the treatment period. Samples are immediately frozen at -80°C.

-

DNA Extraction: Microbial DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (Qiagen).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers (e.g., 341F and 806R).

-

Library Preparation and Sequencing: PCR products are purified, quantified, and pooled. The pooled library is then sequenced on an Illumina MiSeq platform.

-

Bioinformatic Analysis: Raw sequencing reads are processed using a pipeline such as QIIME 2 or mothur. This includes quality filtering, denoising, chimera removal, and taxonomic classification against a reference database (e.g., Greengenes or SILVA). Statistical analysis is performed to identify differentially abundant taxa between treatment and control groups.

Quantitative PCR (qPCR) for Gene Expression Analysis

-

Tissue Collection: At the end of the study, mice are euthanized, and tissues such as the ileum and liver are collected and snap-frozen in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green-based assay on a real-time PCR system. Gene expression levels of FXR target genes (e.g., Fgf15, Shp) are normalized to a housekeeping gene (e.g., Gapdh).

-

Mouse Fgf15 Forward Primer: 5'-AGCTCTGCAGGGTCACTTCA-3'

-

Mouse Fgf15 Reverse Primer: 5'-GCAATGCCACAGAGGTTTTTC-3'

-

Mouse Shp Forward Primer: 5'-AAGGTGGAGCTGAACGAGAA-3'

-

Mouse Shp Reverse Primer: 5'-TCTGCCTTCACACACAGCTT-3'

-

Signaling Pathways and Experimental Workflows

The effects of fexaramine on the gut microbiota are mediated through complex signaling pathways. The following diagrams illustrate these pathways and the typical experimental workflow.

Caption: Fexaramine-FXR Signaling Pathway.

Caption: Experimental Workflow.

Caption: Logical Relationship of Fexaramine's Action.

Conclusion

Fexaramine's targeted activation of intestinal FXR offers a unique therapeutic strategy by leveraging the gut microbiota as a metabolic organ. The resulting shifts in microbial composition, particularly the enrichment of bile acid-metabolizing bacteria, initiate a signaling cascade that confers significant metabolic benefits. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of fexaramine and other gut-restricted FXR agonists. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of obesity, type 2 diabetes, and other metabolic disorders.

References

- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Fexaramine and its Derivatives: A Technical Guide to a New Class of Intestine-Restricted FXR Agonists

Introduction

Fexaramine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] First described in 2003, Fexaramine distinguished itself with a 100-fold greater affinity for FXR than natural ligands.[1][3] A key feature of Fexaramine is its gut-restricted mechanism of action. When administered orally, it is poorly absorbed into the systemic circulation, confining its activity primarily to the intestines.[4][5] This tissue-specific action minimizes the risk of side effects associated with systemic FXR agonists, making Fexaramine and its derivatives a promising therapeutic strategy for metabolic conditions such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[2][4][6]

Discovery and Mechanism of Action

Fexaramine was identified through high-throughput screening of a benzopyran library, evolving from a series of lead compounds that were systematically optimized.[7] It is structurally distinct from both endogenous bile acids and other synthetic FXR agonists like GW4064.[2]

The therapeutic effects of Fexaramine are mediated by its activation of FXR in the enterocytes of the intestine. This triggers a signaling cascade with significant metabolic consequences:

-

Induction of Fibroblast Growth Factor 15/19 (FGF15/19): In the intestine, activated FXR stimulates the expression of FGF15 (in mice) and its human ortholog FGF19.[4][7]

-

Hepatic Signaling: FGF15/19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho).[4]

-

Suppression of Bile Acid Synthesis: This binding event in the liver inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4][7]

-

Local Intestinal Effects: FXR activation also induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that further helps regulate metabolic pathways, and the intestinal bile acid binding protein (I-BABP).[3][7]

This gut-initiated signaling cascade leads to broad metabolic improvements, including enhanced glucose tolerance and insulin (B600854) sensitivity, browning of white adipose tissue, and increased energy expenditure, which collectively contribute to reduced obesity and improved metabolic health.[4][5]

Development of Fexaramine Derivatives

The discovery of Fexaramine spurred further research to develop derivatives with improved potency, intestinal selectivity, and overall pharmacological profiles. The goal is to maximize therapeutic benefits in the gut while strictly avoiding systemic exposure and associated side effects like pruritus and dyslipidemia, which have challenged other FXR agonists in clinical trials.[7][8][9]

Notable derivatives include:

-

Fex-3: A derivative designed for enhanced intestinal restriction. Fex-3 exhibits higher lipophilicity compared to Fexaramine, leading to greater accumulation in the ileum and reduced absorption.[7] In vitro studies showed Fex-3 was more effective than Fexaramine at inducing FXR downstream genes like SHP and BSEP while suppressing CYP7A1.[7][10]

-

LH10: Developed through structure-based drug design, LH10 incorporates a cyclopropylpyrazole group onto the Fexaramine scaffold.[8] It demonstrated higher activity than Fexaramine (EC50 = 0.14 µM vs. 0.3 µM) and showed potent hepatoprotective effects in animal models of cholestasis, acute liver injury, and NASH, performing better than the approved FXR agonist Obeticholic Acid (OCA) in these models.[6]

-

MET409: A Fexaramine-derived agonist developed by Metacrine for treating NASH. It has undergone Phase 2a clinical trials, demonstrating favorable pharmacokinetic properties and significant reductions in liver fat content.[7]

Quantitative Data on Fexaramine and Derivatives

The following table summarizes the reported in vitro potency of Fexaramine and several of its key derivatives.

| Compound | Target | Assay Type | Potency (EC50) | Reference |

| Fexaramine | FXR | Cell-based Reporter Assay | 25 nM | [2][11] |

| FXR | FRET Coactivator (SRC-1) Recruitment | 255 nM | [2][7] | |

| Fexarine | FXR | Cell-based Reporter Assay | 36 nM | [7] |

| Fexarene | FXR | Cell-based Reporter Assay | 36 nM | [7] |

| LH10 | FXR | Cell-based Reporter Assay | 140 nM (0.14 µM) | [6][8] |

Experimental Protocols

The evaluation of Fexaramine derivatives involves a standardized workflow of in vitro and in vivo experiments to characterize their potency, selectivity, mechanism of action, and therapeutic efficacy.

In Vitro Methodologies

-

Fluorescence Resonance Energy Transfer (FRET)-based Coactivator Recruitment Assay:

-

Objective: To determine if the compound promotes the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC-1).[3]

-

Protocol:

-

A fusion protein of Glutathione S-transferase (GST) and the FXR-LBD is labeled with a donor fluorophore (e.g., Europium).

-

A peptide from the coactivator SRC-1 is labeled with an acceptor fluorophore (e.g., allophycocyanin).[3]

-

The test compound is incubated with the labeled FXR-LBD and SRC-1 peptide.

-

Agonist binding induces a conformational change in the FXR-LBD, promoting its association with the SRC-1 peptide.

-

This proximity allows FRET to occur, and the resulting signal is measured to quantify the interaction and determine the compound's EC50.[3]

-

-

-

Cell-based Transcriptional Reporter Assay:

-

Objective: To measure the ability of a compound to activate FXR-mediated gene transcription in a cellular context.

-

Protocol:

-

A suitable cell line (e.g., HepG2) is co-transfected with an expression vector for FXR and a reporter plasmid.

-

The reporter plasmid contains a luciferase gene under the control of a promoter with FXR response elements.

-

Cells are treated with varying concentrations of the test compound (e.g., Fexaramine derivative).

-

If the compound activates FXR, the receptor binds to the response elements and drives the expression of luciferase.

-

Cell lysates are collected, and luciferase activity is measured using a luminometer. The dose-dependent increase in light emission is used to calculate the EC50.[2]

-

-

-

Target Gene Expression Analysis (qPCR):

-

Objective: To confirm that the compound induces the expression of known endogenous FXR target genes.

-

Protocol:

-

Intestinal (Caco-2) or liver (HepG2) cells are treated with the compound for a specified period.

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

Quantitative real-time PCR (qPCR) is performed using specific primers for FXR target genes such as SHP, I-BABP, BSEP, and FGF19.[3]

-

The change in gene expression relative to a housekeeping gene is calculated to confirm target engagement.

-

-

In Vivo Methodologies

-

High-Fat Diet (HFD)-Induced Obesity Mouse Model:

-

Objective: To evaluate the therapeutic efficacy of the compound on obesity and related metabolic disorders.[4]

-

Protocol:

-

Mice (e.g., C57BL/6) are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

A cohort of HFD-fed mice is then treated with the test compound via daily oral gavage. A vehicle-treated group serves as a control.

-

Throughout the study, key parameters are monitored: body weight, food intake, fat mass (via EchoMRI or DEXA), and core body temperature.[4]

-

At the end of the treatment period, glucose tolerance and insulin sensitivity tests are performed.

-

Blood and tissues (liver, adipose, intestine) are collected for analysis of circulating lipids, inflammatory cytokines, and gene expression.[4]

-

-

-

Pharmacokinetic and Tissue Distribution Studies:

-

Objective: To confirm the intestine-restricted profile of the compound.

-

Protocol:

-

A single oral dose of the compound is administered to mice.

-

At various time points post-administration, animals are euthanized.

-

Blood and different tissues (e.g., ileum, jejunum, liver, kidney) are collected.[7]

-

The concentration of the compound in plasma and tissue homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Low or undetectable plasma concentrations coupled with high concentrations in the intestinal tissue confirm gut restriction.[7]

-

-

Conclusion

Fexaramine and its next-generation derivatives represent a highly innovative approach to treating metabolic diseases. By selectively activating FXR in the gut, these compounds leverage the natural enterohepatic signaling network to produce systemic benefits on glucose and lipid metabolism while avoiding the side effects that have hindered systemically-acting FXR agonists. The development of derivatives like Fex-3 and LH10, with enhanced potency and intestinal selectivity, underscores the significant therapeutic potential of this drug class. Continued research and human clinical trials will be crucial to translating the promise of these "imaginary meals" into safe and effective therapies for obesity, diabetes, and liver disease.[12]

References

- 1. Fexaramine - Wikipedia [en.wikipedia.org]

- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of LH10, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. a-novel-intestinal-restricted-fxr-agonist - Ask this paper | Bohrium [bohrium.com]

- 11. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 12. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]

Methodological & Application

Fexarine and Fexaramine: In Vitro Application Notes for FXR Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexaramine and its analog Fexarine are potent and selective synthetic agonists of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. FXR plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. As such, FXR has emerged as a significant therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and dyslipidemia. Fexaramine and this compound serve as valuable research tools for investigating the physiological and pathophysiological roles of FXR activation in vitro. These compounds are noted for their high affinity and selectivity for FXR, making them suitable for a range of cell-based assays.[1]

This document provides detailed application notes and experimental protocols for the in vitro use of this compound and its parent compound Fexaramine, focusing on their application in cell-based assays to characterize FXR activation and downstream signaling events.

Quantitative Data Summary

The following table summarizes the in vitro potency of Fexaramine and this compound in activating the Farnesoid X Receptor (FXR). The half-maximal effective concentration (EC50) is a measure of the compound's potency in inducing a response halfway between the baseline and the maximum.

| Compound | Assay Type | EC50 (nM) | Reference |

| Fexaramine | Cell-based Reporter Assay | 25 | [2][3] |

| This compound | Cell-based Reporter Assay | 38 | [2] |

| Fexaramine | FRET-based Coactivator Recruitment | 255 | [2] |

| This compound | FRET-based Coactivator Recruitment | 222 | [2] |

Signaling Pathway

This compound and Fexaramine, as FXR agonists, initiate a signaling cascade that modulates the expression of numerous target genes involved in bile acid and lipid metabolism. Upon binding to FXR in the nucleus, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. Key downstream target genes include the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 2 (MRP2), and Phospholipid Transfer Protein (PLTP).

Caption: this compound/Fexaramine-mediated FXR signaling pathway.

Experimental Workflow

A typical in vitro experimental workflow to characterize the activity of this compound or Fexaramine involves cell culture, treatment with the compound, and subsequent analysis of FXR activation and downstream gene and protein expression.

Caption: General experimental workflow for in vitro studies.

Detailed Experimental Protocols

Cell Culture and Maintenance

This protocol is suitable for human hepatoma (HepG2) and monkey kidney fibroblast (CV-1) cell lines, both commonly used for FXR-related studies.

Materials:

-

HepG2 (ATCC® HB-8065™) or CV-1 (ATCC® CCL-70™) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) for CV-1 cells

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75) and plates (6-well, 96-well)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1:4 to 1:8 dilution) to a new flask with fresh medium.

FXR Reporter Gene Assay

This assay measures the ability of this compound/Fexaramine to activate FXR, which in turn drives the expression of a reporter gene (e.g., luciferase).

Materials:

-

HepG2 or CV-1 cells

-

FXR expression plasmid

-

RXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

A control plasmid for normalization (e.g., β-galactosidase or Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM® I Reduced Serum Medium

-

This compound/Fexaramine stock solution (in DMSO)

-

White, opaque 96-well plates

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: The day before transfection, seed cells into a white, opaque 96-well plate at a density of 1 x 10^4 to 4 x 10^4 cells per well in 100 µL of complete growth medium.[2][4][5][6]

-

Transfection: On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. In brief, dilute the plasmids (FXR, RXR, FXRE-luciferase, and normalization control) and the transfection reagent in Opti-MEM®. Incubate to allow complex formation, and then add the complexes to the cells.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound/Fexaramine or vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.

-

Luciferase Assay: After 24 hours of compound treatment, perform the luciferase assay according to the manufacturer's instructions. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the firefly luciferase activity to the activity of the control reporter. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for measuring the mRNA levels of FXR target genes.

Materials:

-

HepG2 cells

-

6-well plates

-

This compound/Fexaramine stock solution (in DMSO)

-

RNA isolation kit (e.g., RNeasy® Mini Kit)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

-

SYBR® Green qPCR Master Mix

-

qPCR primers for target genes (e.g., SHP, BSEP, MRP2, PLTP, I-BABP) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound/Fexaramine or vehicle control for 24 hours.

-

RNA Isolation: Aspirate the medium and wash the cells with PBS. Lyse the cells directly in the plate and isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reactions using SYBR® Green qPCR Master Mix, cDNA, and forward and reverse primers for each target and housekeeping gene. Perform the qPCR in a real-time PCR detection system.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of FXR and its downstream targets.

Materials:

-

HepG2 cells

-

6-well plates

-

This compound/Fexaramine stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FXR, anti-SHP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells as described for qPCR. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometry analysis using image analysis software to quantify the protein band intensities. Normalize the intensity of the target proteins to a loading control like β-actin.

References

- 1. Fexaramine - Wikipedia [en.wikipedia.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Figure 16: [HepG2 cells (25,000 cells in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Fexarine's Efficacy on FXR Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexarine is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] Upon activation by ligands such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes involved in various metabolic pathways. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[6][7]

Given its role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[8][9] this compound, with its high potency and selectivity, is a valuable tool for studying FXR signaling and a potential therapeutic agent.[2][10][11]

These application notes provide detailed protocols for testing the efficacy of this compound on FXR activation in various cell lines, enabling researchers to assess its potency, selectivity, and downstream effects.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound on FXR activation and depends on the specific research question. Below is a summary of commonly used cell lines, their characteristics, and recommended applications.

| Cell Line | Tissue of Origin | Key Characteristics | Recommended Applications |

| HepG2 | Human Liver | Well-differentiated hepatoma cell line; expresses endogenous FXR.[12][13][14] | General screening for FXR activation, studying hepatic target gene expression, and metabolic assays. |

| Huh7 | Human Liver | Human hepatoma cell line; often used for studying liver metabolism and viral hepatitis. | Investigating the effects of this compound on lipid and glucose metabolism in a hepatic context. |

| Primary Human Hepatocytes | Human Liver | Closely mimic in vivo liver physiology. | Gold standard for validating findings from cell lines and for preclinical studies.[15] |

| Caco-2 | Human Intestine | Human colorectal adenocarcinoma cell line that differentiates into enterocyte-like cells.[12] | Studying intestinal FXR activation and its role in nutrient absorption and gut-liver signaling. |

| HT-29 | Human Intestine | Human colorectal adenocarcinoma cell line. | Investigating intestinal-specific FXR target genes and signaling pathways.[16] |

| HEK293T | Human Kidney | Human embryonic kidney cells; high transfection efficiency.[17][18] | Ideal for reporter gene assays to quantify FXR activation due to low endogenous FXR expression. |

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess this compound's efficacy on FXR activation.

FXR Reporter Gene Assay

This assay quantifies the ability of this compound to activate FXR by measuring the expression of a reporter gene (e.g., luciferase or beta-lactamase) under the control of an FXRE.

Workflow for FXR Reporter Gene Assay:

Caption: Workflow for the FXR reporter gene assay.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-